GYKI-52466

Descripción general

Descripción

GYKI-52466 es un compuesto de 2,3-benzodiazepina que actúa como un antagonista no competitivo de los receptores ionotrópicos de glutamato, específicamente dirigido al receptor AMPA. Es conocido por sus propiedades anticonvulsivas y neuroprotectoras, y no actúa sobre los receptores del ácido gamma-aminobutírico como las 1,4-benzodiazepinas convencionales .

Aplicaciones Científicas De Investigación

GYKI-52466 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Neuroprotección: Se ha estudiado por sus efectos neuroprotectores en modelos de isquemia cerebral y otras afecciones neurodegenerativas.

Anticonvulsivo: This compound se utiliza como anticonvulsivo en varios modelos de convulsiones, incluidas las convulsiones inducidas por audiogenic y quimioconvulsiones.

Investigación del cáncer: El compuesto ha mostrado potencial para limitar el crecimiento tumoral al actuar como un antagonista del glutamato.

Preacondicionamiento farmacológico: Se utiliza en estudios que investigan el preacondicionamiento farmacológico para inducir tolerancia a los insultos neurotóxicos.

Mecanismo De Acción

GYKI-52466 ejerce sus efectos actuando como un antagonista no competitivo del receptor AMPA, un tipo de receptor ionotrópico de glutamato. Al unirse al receptor, inhibe los efectos excitatorios del glutamato, reduciendo así la excitabilidad neuronal y proporcionando neuroprotección. El compuesto no interactúa con los receptores del ácido gamma-aminobutírico, lo que lo distingue de las benzodiazepinas convencionales .

Análisis Bioquímico

Biochemical Properties

GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .

Cellular Effects

GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .

Molecular Mechanism

The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .

Dosage Effects in Animal Models

In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .

Métodos De Preparación

La síntesis de GYKI-52466 implica varios pasos, comenzando con la preparación de la estructura central de la benzodiazepina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzodiazepina: La estructura central se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.

Funcionalización: La estructura central luego se funcionaliza para introducir los grupos metilendioxi y aminofenilo.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener un compuesto de alta pureza.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

GYKI-52466 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo de la benzodiazepina.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en los anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

GYKI-52466 es parte de la familia de las 2,3-benzodiazepinas, que incluye otros compuestos como GYKI-52895. Estos compuestos comparten estructuras y mecanismos de acción similares, pero pueden diferir en su potencia y selectividad para el receptor AMPA . A diferencia de las 1,4-benzodiazepinas convencionales, las 2,3-benzodiazepinas no actúan sobre los receptores del ácido gamma-aminobutírico, lo que las hace únicas en su perfil farmacológico .

Compuestos similares incluyen:

Actividad Biológica

Gyki-52466 is a selective non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial components of the glutamatergic signaling pathway in the central nervous system. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

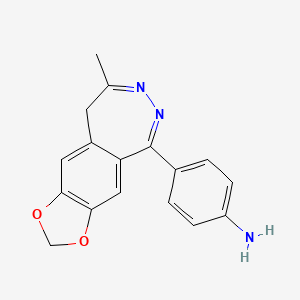

- Chemical Name : 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine dihydrochloride

- Molecular Formula : C16H18Cl2N2O3

- Purity : ≥98%

This compound functions primarily by blocking AMPA receptor-mediated currents. It exhibits high selectivity for AMPA and kainate receptors with IC50 values of approximately 7.5 µM for kainate and 11 µM for AMPA, while being ineffective against NMDA receptors . The inhibition occurs in a noncompetitive manner, indicating that this compound binds to a site distinct from the agonist binding site, thus preventing receptor activation without competing with glutamate .

Biological Effects

-

Anticonvulsant Activity :

- This compound has demonstrated efficacy in terminating seizure activity in various models of status epilepticus. In studies involving kainic acid-induced seizures in mice, early administration of this compound effectively halted ongoing seizures with minimal recurrence compared to diazepam . The compound was also shown to maintain neurological responsiveness post-treatment, unlike diazepam which caused significant sedation .

- Neuroprotective Effects :

- Anti-proliferative Effects :

Table 1: Summary of Key Studies on this compound

Propiedades

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZZHVSGAHQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145500 | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-26-6 | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyki 52466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYKI-52466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.